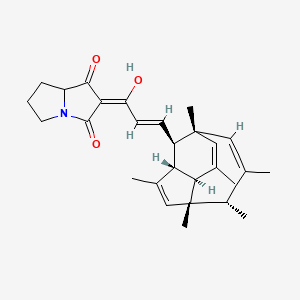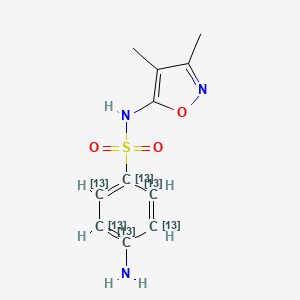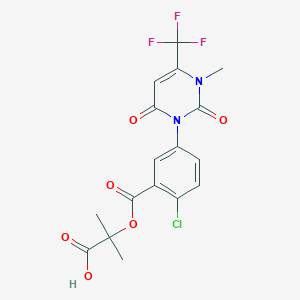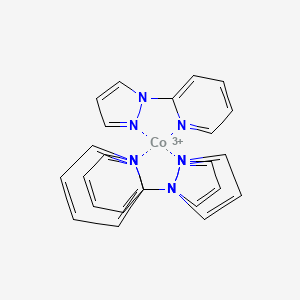
Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-
Übersicht
Beschreibung
Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-, also known as BRQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been synthesized using several methods.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
Nonsteroidal Antiestrogens
Research on nonsteroidal antiestrogens, which exhibit potent antitumor effects, represents a major advance in managing breast cancer. The search for novel pure nonsteroidal antiestrogens aims to find antitumor agents useful in both estrogen receptor-positive and negative diseases. Compounds in related structural classes demonstrate activity in receptor binding affinity and in vivo assays, highlighting their potential in cancer therapy (Magarian et al., 1994).
Quinoline Derivatives
Quinoline derivatives are crucial in medicinal chemistry due to their wide range of biomedical applications, including antimicrobial activities and chronic disease treatments. The versatility of quinoline structures allows for significant modifications, tailoring compounds for specific therapeutic applications (Pereira et al., 2015).
Environmental and Material Science
Corrosion Inhibitors
Quinoline derivatives have been identified as effective anticorrosive materials, particularly against metallic corrosion. These compounds form highly stable chelating complexes with metallic surfaces, demonstrating the potential for protective applications in industrial settings (Verma et al., 2020).
Flame Retardants
Novel brominated flame retardants, including derivatives with bromo and methoxy groups, have been studied for their occurrence in various environments. Their increasing application underscores the need for research on their environmental fate and toxicity, relevant to the Ethanone compound's structural elements (Zuiderveen et al., 2020).
Biological and Chemical Activity
- Antifungal and Antimicrobial Activities: Naphthoquinones, a class related to the compound , exhibit significant antimicrobial and antifungal activities. These substances, including derivatives and synthesized compounds, provide a foundation for developing new therapeutic agents against various microbial and fungal pathogens (Futuro et al., 2018).
Eigenschaften
IUPAC Name |
(2R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20BrNO2/c1-32-28-24(17-20-16-21(29)14-15-25(20)30-28)26(19-9-3-2-4-10-19)27(31)23-13-7-11-18-8-5-6-12-22(18)23/h2-17,26H,1H3/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSCLWBBEGSWIM-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001143704 | |
| Record name | (2R)-2-(6-Bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001143704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1298044-25-3 | |
| Record name | (2R)-2-(6-Bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1298044-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(6-Bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001143704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



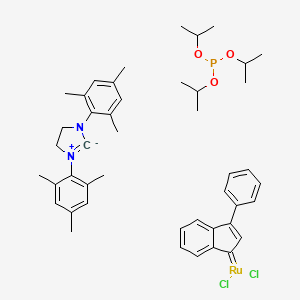

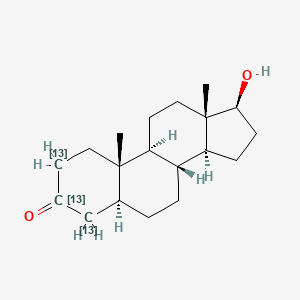
![5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6594662.png)
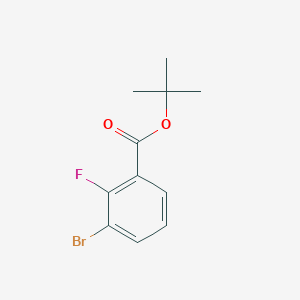
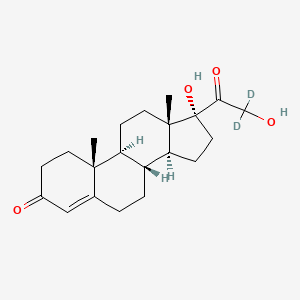
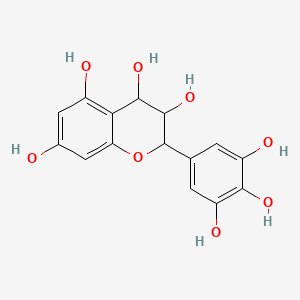
![4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid](/img/structure/B6594713.png)

